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Compound of Interest

Compound Name: 3-Ethylaniline-d5

Cat. No.: B15140738

This technical guide serves as a comprehensive resource for researchers, scientists, and
professionals in drug development, providing detailed information on 3-Ethylaniline and its
deuterated form, 3-Ethylaniline-d5. This document covers key chemical data, experimental
protocols for synthesis, and insights into its application in drug discovery, particularly as a
scaffold for carbonic anhydrase inhibitors.

Chemical and Physical Data

While a specific commercial source and CAS number for 3-Ethylaniline-d5 were not identified,
this guide provides data for the parent compound, 3-Ethylaniline, and calculated values for its
d5 isotopologue, assuming deuteration on the aromatic ring. This is a common labeling pattern
for internal standards in metabolic studies. Aniline-2,3,4,5,6-d5 is a commercially available
compound, suggesting that deuteration of the aniline ring is a feasible strategy.[1]
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3-Ethylaniline-d5

Property 3-Ethylaniline .
(projected)
CAS Number 587-02-0[2][31[4][5] Not available
Molecular Formula CsH11N[2][3][5] CsHeDsN
Molecular Weight 121.18 g/mol [2][3][4][5] ~126.21 g/mol
3-ethylaniline-2,4,5,6-d5
IUPAC Name 3-ethylaniline[5] (assuming deuteration on the

ring)

m-Ethylaniline, 3- »
Synonyms ) m-Ethylaniline-d5
Ethylbenzenamine[3][5]

Experimental Protocols
Synthesis of 3-Ethylaniline from Benzene

The synthesis of 3-Ethylaniline from benzene is a multi-step process involving several key
organic reactions.[6][7][8][9]

Step 1: Friedel-Crafts Acylation Benzene is first acylated with acetyl chloride in the presence of
a Lewis acid catalyst, such as aluminum chloride, to form acetophenone.

» Reagents: Benzene, Acetyl chloride (CH3COCI), Aluminum chloride (AICI3)

e Procedure:

[¢]

To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g.,
dichloromethane) under a nitrogen atmosphere, add acetyl chloride dropwise at 0 °C.

[¢]

Add benzene to the mixture and allow the reaction to warm to room temperature.

Stir for several hours until the reaction is complete (monitored by TLC).

[¢]

o

Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.
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o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield acetophenone.

Step 2: Nitration Acetophenone is then nitrated to introduce a nitro group at the meta position,
yielding 3-nitroacetophenone.

o Reagents: Acetophenone, Nitric acid (HNOs), Sulfuric acid (H2SOa)

e Procedure:

[¢]

Add acetophenone to a cooled mixture of concentrated nitric acid and sulfuric acid at 0 °C.

[e]

Maintain the temperature while stirring for a few hours.

[e]

Pour the reaction mixture onto crushed ice to precipitate the product.

o

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 3-
nitroacetophenone.

Step 3: Reduction The final step involves the reduction of both the nitro and keto groups of 3-
nitroacetophenone to an amino and an ethyl group, respectively, to yield 3-ethylaniline.

o Reagents: 3-nitroacetophenone, Palladium on carbon (Pd/C), Hydrogen gas (Hz) or a
hydrogen donor.

e Procedure:

[¢]

Dissolve 3-nitroacetophenone in a suitable solvent like ethanol.

[¢]

Add a catalytic amount of 10% Pd/C.

[e]

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

o

After the reaction is complete, filter the catalyst and concentrate the solvent to obtain 3-
ethylaniline.
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Synthetic pathway for 3-Ethylaniline from Benzene.

Proposed Deuteration of 3-Ethylaniline

A general and cost-effective method for the regioselective deuteration of anilines involves the
use of deuterium oxide (D20) and an acid catalyst.[10] This method can be adapted for the
synthesis of 3-Ethylaniline-d5.

¢ Reagents: 3-Ethylaniline, Deuterium oxide (D20), Concentrated Hydrochloric acid (HCI)
e Procedure:

o In a sealed vessel, dissolve 3-Ethylaniline in D20.

o Add one equivalent of concentrated HCI.

o Heat the mixture under microwave irradiation or conventional heating. The reaction time
and temperature will need to be optimized.

o After cooling, neutralize the reaction mixture with a base (e.g., NaHCO3).
o Extract the product with an organic solvent (e.qg., diethyl ether).

o Dry the organic layer over anhydrous sodium sulfate and remove the solvent under
reduced pressure to yield 3-Ethylaniline-d5. The degree of deuteration should be
confirmed by mass spectrometry and NMR.

Application in Drug Development: Carbonic
Anhydrase Inhibition

Recent research has highlighted the potential of 3-ethylaniline derivatives as inhibitors of
carbonic anhydrase Il (CA-Il), an enzyme implicated in various diseases, including cancer.[11]
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[12][13] A study on 3-ethylaniline hybrid imino-thiazolidinones demonstrated that these
compounds can act as potent CA-ll inhibitors.[11][12]

The inhibitory mechanism involves the interaction of the compound with the zinc ion in the
active site of the enzyme.[13] Pharmacophore modeling has been used to identify the key

structural features required for potent inhibition.[11][12]
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Pharmacophore model for 3-Ethylaniline derivatives as CA-Il inhibitors.
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The development of a pharmacophore model for these inhibitors revealed several key features
essential for their activity. These include hydrogen bond donors and acceptors, aromatic rings,
and hydrophobic groups.[14] The 3-ethylphenyl group serves as a lipophilic component that
can engage in hydrophobic interactions within the active site of the enzyme.[11] This
understanding of the structure-activity relationship can guide the design of more potent and
selective CA-II inhibitors for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15140738#3-ethylaniline-d5-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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